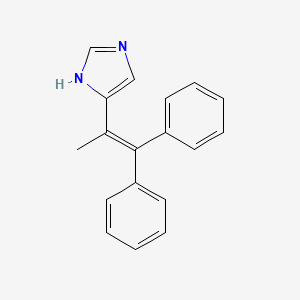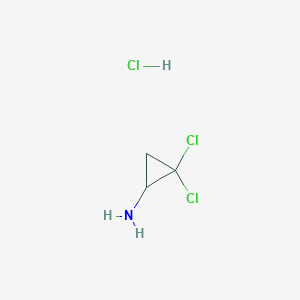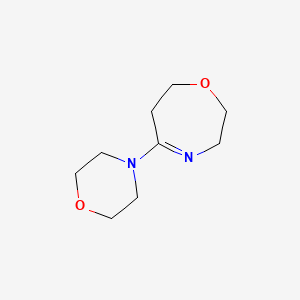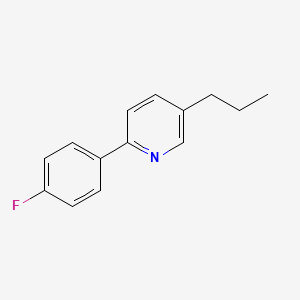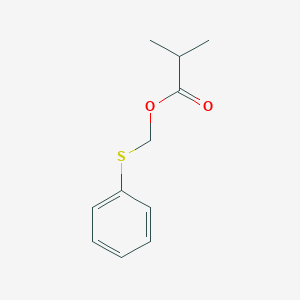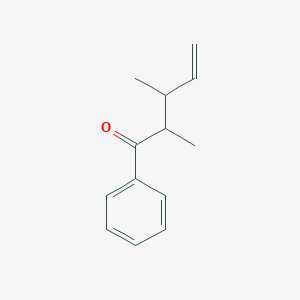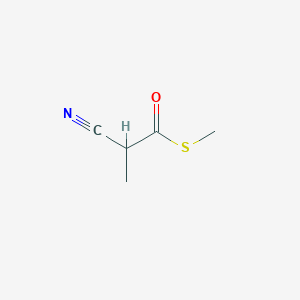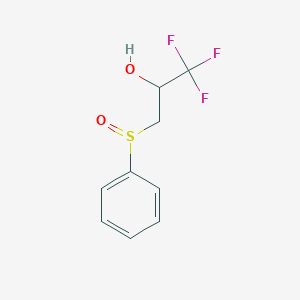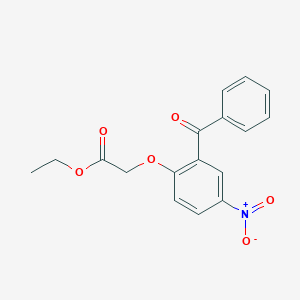![molecular formula C11H27NO2Si2 B14319135 N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide CAS No. 112667-63-7](/img/structure/B14319135.png)
N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a pentanamide backbone with two trimethylsilyl groups attached: one at the nitrogen atom and another at the oxygen atom.
- The compound is commonly used in organic synthesis due to its stability and reactivity.
N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Organic Synthesis: Used as a protecting group for amines during multi-step syntheses.
Medicinal Chemistry: Silyl ethers enhance stability and lipophilicity in drug design.
Materials Science: Employed in surface modification and functionalization.
Mechanism of Action
Notable Targets: The compound’s effects are context-dependent, but it often serves as a protecting group or precursor.
Pathways: Its reactivity is influenced by the specific reaction conditions and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
112667-63-7 |
|---|---|
Molecular Formula |
C11H27NO2Si2 |
Molecular Weight |
261.51 g/mol |
IUPAC Name |
N-trimethylsilyl-5-trimethylsilyloxypentanamide |
InChI |
InChI=1S/C11H27NO2Si2/c1-15(2,3)12-11(13)9-7-8-10-14-16(4,5)6/h7-10H2,1-6H3,(H,12,13) |
InChI Key |
DNJRJMIVQGNEAW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC(=O)CCCCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
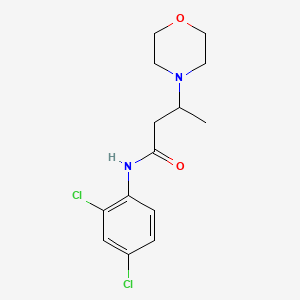
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
